LB-100

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

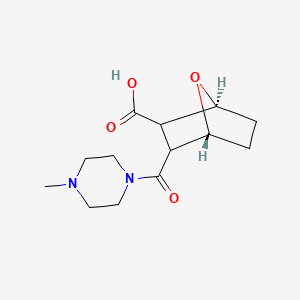

LB-100 is a complex organic compound with a unique bicyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of LB-100 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the piperazine moiety and the carboxylic acid group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like

Applications De Recherche Scientifique

Clinical Applications

LB-100 is currently being investigated in several clinical trials targeting various types of cancers:

| Cancer Type | Clinical Trial Phase | Combination Therapy |

|---|---|---|

| Colon Cancer | Phase I/II | WEE1 inhibitor + this compound |

| Lung Cancer | Phase I | Immune checkpoint inhibitors + this compound |

| Ovarian Cancer | Phase I | Immune checkpoint inhibitors + this compound |

These trials aim to evaluate the safety and efficacy of this compound when used alongside standard therapies, with preliminary results indicating that it may enhance treatment responses without increasing toxicity .

Preclinical Findings

Numerous preclinical studies have provided insights into the potential of this compound:

- Cancer Cell Line Studies: this compound has demonstrated effectiveness across a spectrum of human cancers, including hematologic malignancies and solid tumors. In these studies, it was found to potentiate the effects of standard cytotoxic drugs without adding toxicity .

- Animal Models: Research involving animal models has shown that this compound can force cancer cells to lose their malignant characteristics. For instance, colon cancer cells treated with this compound exhibited reduced tumorigenicity in experimental settings .

Case Studies

Case Study 1: Colon Cancer

In a recent publication, researchers from LIXTE reported that treatment with this compound led to significant changes in colon cancer cells’ behavior, making them less aggressive and more susceptible to immune-mediated destruction. This study highlighted how this compound could potentially increase the success rate of immunotherapies in patients with microsatellite stable colon cancers .

Case Study 2: Meningioma

Another study indicated that this compound serves as a radiosensitizer for malignant meningioma, enhancing the efficacy of radiotherapy. This suggests that this compound could be beneficial not only as a standalone treatment but also as an adjunct therapy to improve outcomes in patients undergoing radiation treatment .

Propriétés

Formule moléculaire |

C13H20N2O4 |

|---|---|

Poids moléculaire |

268.31 g/mol |

Nom IUPAC |

(1S,4R)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10?,11?/m1/s1 |

Clé InChI |

JUQMLSGOTNKJKI-MFQSTILNSA-N |

SMILES isomérique |

CN1CCN(CC1)C(=O)C2[C@H]3CC[C@@H](C2C(=O)O)O3 |

SMILES canonique |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |

Synonymes |

LB-100 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.